
Benzoic acid--naphthalene-2,6-diol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid–naphthalene-2,6-diol (1/1) is a compound formed by the combination of benzoic acid and naphthalene-2,6-diol in a 1:1 molar ratio Benzoic acid is a simple aromatic carboxylic acid, while naphthalene-2,6-diol is a dihydroxy derivative of naphthalene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid–naphthalene-2,6-diol (1/1) typically involves the reaction of benzoic acid with naphthalene-2,6-diol under controlled conditions. One common method is to dissolve both compounds in an organic solvent such as diethyl ether and then allow them to react. The reaction can be facilitated by the use of a base, such as sodium hydroxide, which helps in the deprotonation of the hydroxyl groups in naphthalene-2,6-diol, making it more reactive towards benzoic acid .
Industrial Production Methods
On an industrial scale, the production of benzoic acid–naphthalene-2,6-diol (1/1) may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid–naphthalene-2,6-diol (1/1) can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups in naphthalene-2,6-diol can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives of naphthalene-2,6-diol.
Applications De Recherche Scientifique
Benzoic acid–naphthalene-2,6-diol (1/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzoic acid–naphthalene-2,6-diol (1/1) involves its interaction with various molecular targets. The hydroxyl groups in naphthalene-2,6-diol can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the aromatic rings in both benzoic acid and naphthalene-2,6-diol can participate in π-π interactions, further influencing the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Naphthalene-2,6-diol: A dihydroxy derivative of naphthalene with potential antioxidant activity.
Salicylic acid: An aromatic carboxylic acid with a hydroxyl group, similar to benzoic acid–naphthalene-2,6-diol (1/1) in terms of structure and reactivity.
Uniqueness
Benzoic acid–naphthalene-2,6-diol (1/1) is unique due to the combination of properties from both benzoic acid and naphthalene-2,6-diol.
Propriétés
Numéro CAS |
173368-58-6 |
|---|---|
Formule moléculaire |
C17H14O4 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
benzoic acid;naphthalene-2,6-diol |
InChI |
InChI=1S/C10H8O2.C7H6O2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9;8-7(9)6-4-2-1-3-5-6/h1-6,11-12H;1-5H,(H,8,9) |
Clé InChI |
GTEJFKAUUMQSJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)O.C1=CC2=C(C=CC(=C2)O)C=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


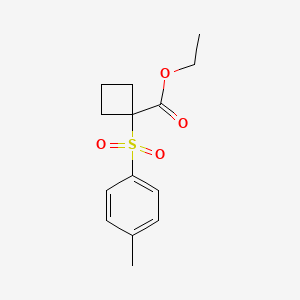
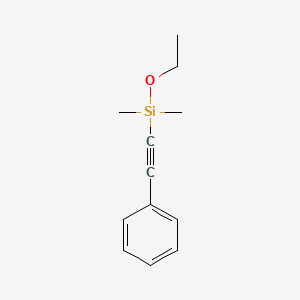
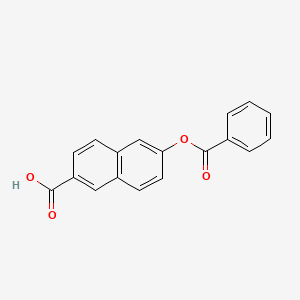
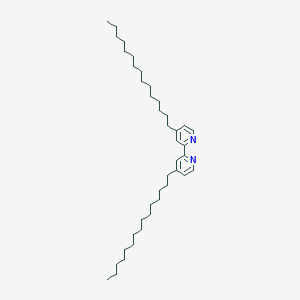
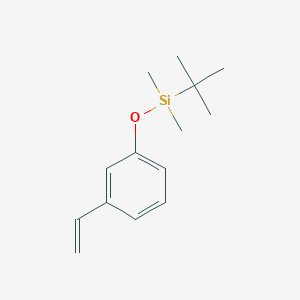
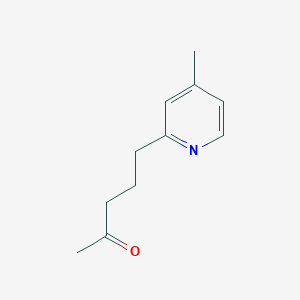
![2-Phenyl-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B12554024.png)

![Ethenetricarbonitrile, [5'-(dimethylamino)[2,2'-bithiophen]-5-yl]-](/img/structure/B12554046.png)
![5-{[(2-Ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12554057.png)
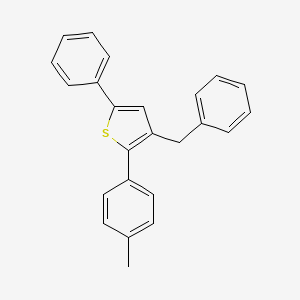
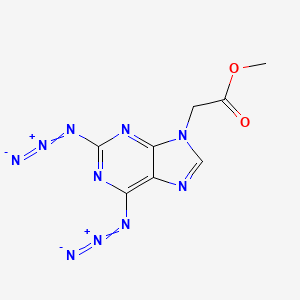
![N-Dibenzo[b,d]thiophen-2-yl-N-methylformamide](/img/structure/B12554087.png)

